molecular formula C15H13N3O2 B12183573 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazolo[1,5-a]pyrimidine

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12183573
M. Wt: 267.28 g/mol
InChI Key: WESRQOMRPSKTCM-UHFFFAOYSA-N
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Description

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazolo[1,5-a]pyrimidine: is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring fused to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxepin precursor, which is then subjected to cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core. Key reagents often include halogenated intermediates, strong bases, and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its activity against various diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular pathways.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

  • 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea
  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • 7-乙酰基-3,4-二氢-1,5-苯并二噁庚

Comparison: Compared to these similar compounds, 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new scientific frontiers and developing innovative applications.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H13N3O2/c1-8-19-13-3-2-11(10-14(13)20-9-1)12-4-6-16-15-5-7-17-18(12)15/h2-7,10H,1,8-9H2

InChI Key

WESRQOMRPSKTCM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=NC4=CC=NN34)OC1

Origin of Product

United States

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